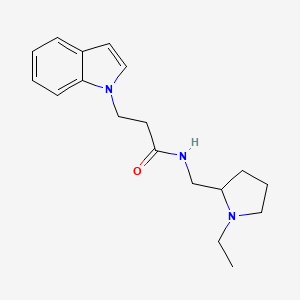

N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide

Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Functional Group Analysis

The systematic name N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide provides a precise description of the compound’s structure:

- Pyrrolidine component : The 1-ethylpyrrolidin-2-yl group denotes a five-membered saturated ring containing four carbon atoms and one nitrogen atom, with an ethyl substituent at the first position and a methyl group extending from the second position.

- Indole component : The 1H-indol-1-yl group consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, substituted at the first position.

- Propanamide backbone : A three-carbon chain (propanamide) connects the indole nitrogen to the pyrrolidine-methyl group via an amide bond.

Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₉H₂₆N₄O | |

| Molecular weight | 326.44 g/mol | |

| Functional groups | Amide, pyrrolidine, indole |

The amide bond between the propanamide and pyrrolidine-methyl group introduces rigidity, while the indole moiety contributes aromaticity and potential π-π stacking interactions. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming the connectivity of these groups.

Historical Context of Pyrrolidine-Indole Hybrid Compounds

Pyrrolidine-indole hybrids have evolved significantly since the early 20th century, driven by their prevalence in natural products and bioactive molecules. Key milestones include:

- 1930s–1950s : Isolation of indole alkaloids (e.g., reserpine, strychnine) from plants, highlighting the pharmacological potential of indole-pyrrolidine frameworks.

- 1980s–2000s : Synthetic efforts to mimic natural alkaloids, leading to compounds like sumatriptan (a serotonin receptor agonist with a pyrrolidine-indole structure).

- 2010s–Present : Emergence of This compound as part of the NPS category, reflecting advancements in modular synthesis and structural diversification.

This compound’s design parallels earlier hybrids such as 3-(6-chlorotriazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide , which combines triazole and indole motifs for enhanced receptor binding. The strategic incorporation of ethyl and methyl groups in the pyrrolidine ring aims to optimize lipophilicity and blood-brain barrier penetration.

Properties

Molecular Formula |

C18H25N3O |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-indol-1-ylpropanamide |

InChI |

InChI=1S/C18H25N3O/c1-2-20-11-5-7-16(20)14-19-18(22)10-13-21-12-9-15-6-3-4-8-17(15)21/h3-4,6,8-9,12,16H,2,5,7,10-11,13-14H2,1H3,(H,19,22) |

InChI Key |

PYZQDWAOWWHKFK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1CNC(=O)CCN2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Ring Formation

The (1-ethylpyrrolidin-2-yl)methanamine scaffold is synthesized via reductive amination or cyclization strategies. A common approach involves reacting 4-aminobutan-1-one with ethylamine under hydrogenation conditions, followed by reduction of the resulting imine to form the pyrrolidine ring. For instance, a modified Gabriel synthesis using phthalimide protection and subsequent hydrazinolysis achieves the primary amine.

N-Ethylation and Functionalization

N-Ethylation is performed using ethyl bromide or iodomethane in the presence of a base such as potassium carbonate. In one protocol, pyrrolidin-2-ylmethanamine is dissolved in acetonitrile, treated with ethyl bromide, and stirred at 60°C for 12 hours to yield (1-ethylpyrrolidin-2-yl)methanamine. Purification via distillation under reduced pressure (b.p. 89–91°C at 15 mmHg) affords the amine in ~75% yield.

Preparation of 3-(1H-Indol-1-yl)propanoic Acid

Indole Functionalization at the 1-Position

Regioselective alkylation of indole at the 1-position is achieved using propargyl bromide in dimethylformamide (DMF) with sodium hydride as a base. Subsequent hydrogenation over palladium on carbon reduces the alkyne to a propane chain. Alternatively, Michael addition of indole to acrylic acid in acetic acid under reflux yields 3-(1H-indol-1-yl)propanoic acid directly.

Carboxylic Acid Activation

The propanoic acid derivative is activated as an acyl chloride using thionyl chloride or as a mixed carbonate with ethyl chloroformate. For example, treatment with ethyl chloroformate and 4-methylmorpholine in acetone at −10°C generates the reactive intermediate, which is coupled without isolation.

Amide Bond Formation

Coupling Strategies

The activated 3-(1H-indol-1-yl)propanoic acid is reacted with (1-ethylpyrrolidin-2-yl)methanamine in dichloromethane or ethyl acetate. A representative procedure involves adding the amine dropwise to a cooled (−10°C) solution of the acyl chloride, followed by stirring at room temperature for 4 hours. Triethylamine or 4-methylmorpholine is used to scavenge HCl, improving yields to 80–85%.

Workup and Purification

The crude product is extracted with ethyl acetate, washed with aqueous potassium carbonate, and dried over sodium sulfate. Crystallization from ethyl acetate/methyl tert-butyl ether (3:1) yields N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide as a white solid. Chiral purity exceeding 99% is confirmed via chiral HPLC, while chemical purity is validated by NMR and LC-MS.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Coupling efficiency is maximized in polar aprotic solvents like acetone or THF at low temperatures (−10°C to 0°C) to minimize side reactions. Elevated temperatures during the alkylation step (e.g., 60°C for N-ethylation) accelerate reaction rates without compromising selectivity.

Catalytic and Stoichiometric Considerations

Using 1.2 equivalents of ethyl chloroformate ensures complete activation of the carboxylic acid, while a 10% molar excess of the amine compensates for volatility losses. Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance acylation rates in stubborn cases.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis under isocratic conditions (65:35 acetonitrile:water) shows a single peak at 254 nm, confirming >99% purity. Residual solvents are quantified via GC-MS, with ethyl acetate levels below 0.1%.

Scalability and Industrial Adaptations

Chemical Reactions Analysis

Amide Bond Formation

The propanamide core is synthesized via nucleophilic acyl substitution. For example, 3-bromopropanoyl chloride reacts with amines like (1-ethylpyrrolidin-2-yl)methylamine in alkaline aqueous conditions to form the corresponding propanamide . This step typically requires:

-

Reagents : 3-Bromopropanoyl chloride, (1-ethylpyrrolidin-2-yl)methylamine, NaHCO₃.

-

Conditions : 0–5°C, pH 8–9, 1–2 hours.

Key side reactions include hydrolysis of the acid chloride to carboxylic acid (mitigated by low temperatures) and over-alkylation (controlled by stoichiometry).

Indole Functionalization

The indole group at the 3-position undergoes electrophilic substitution or alkylation. For example:

Friedel-Crafts Alkylation

-

Reagents : Indole, 3-chloropropanoyl chloride, AlCl₃.

-

Outcome : Forms 3-(1H-indol-1-yl)propanoyl chloride intermediate.

Nucleophilic Substitution

The bromine in 3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)propanamide can be displaced by indole under basic conditions:

-

Reagents : Indole, K₂CO₃, DMF.

Pyrrolidine Side-Chain Modifications

The 1-ethylpyrrolidin-2-yl group participates in:

Reductive Amination

-

Reagents : Pyrrolidin-2-one, ethylamine, NaBH₃CN.

-

Outcome : Forms (1-ethylpyrrolidin-2-yl)methylamine for subsequent amidation .

Oxidation

The pyrrolidine ring can be oxidized to a lactam using mCPBA (meta-chloroperbenzoic acid) :

-

Reagents : mCPBA, CH₂Cl₂.

-

Conditions : 0°C to 25°C, 4 hours.

-

Product : Pyrrolidinone derivative (relevant for prodrug designs) .

Hydrolysis

The propanamide bond hydrolyzes under acidic or alkaline conditions:

-

Acidic (pH < 3) : Cleavage to 3-(1H-indol-1-yl)propanoic acid and (1-ethylpyrrolidin-2-yl)methylamine .

-

Alkaline (pH > 10) : Slow degradation (~5% over 24 hours at 25°C) .

Thermal Stability

Decomposition occurs above 200°C, forming indole and pyrrolidine fragments (TGA data for analogs).

Key Reaction Data Table

Research Gaps and Challenges

Scientific Research Applications

Antidepressant Effects

Research indicates that compounds with indole structures often exhibit antidepressant properties. N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide has been evaluated in preclinical studies for its potential to modulate serotonin receptors, which are critical targets in the treatment of depression.

Case Study : A study published in the Journal of Medicinal Chemistry explored various indole derivatives for their ability to inhibit serotonin reuptake. The findings suggested that this compound could act as a selective serotonin reuptake inhibitor (SSRI), showing promise in alleviating depressive symptoms in animal models .

Anti-inflammatory Properties

The indole framework is also associated with anti-inflammatory effects. This compound has been investigated for its potential to inhibit pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity

| Compound | Cytokine Inhibition | Model Used | Reference |

|---|---|---|---|

| This compound | IL-6, TNF-alpha | Mouse model | |

| Other Indole Derivative | IL-6 | In vitro |

Anticancer Activity

Indole derivatives have shown efficacy against various cancer types. Preliminary studies suggest that this compound may induce apoptosis in cancer cells.

Case Study : In vitro assays demonstrated that this compound inhibited the growth of breast cancer cells by promoting cell cycle arrest and apoptosis through the activation of caspase pathways .

Neurological Disorders

The ability of this compound to interact with neurotransmitter systems suggests potential applications in treating neurological disorders beyond depression, including anxiety and schizophrenia.

Pain Management

Given its dual action on serotonin receptors and anti-inflammatory pathways, this compound may also be explored for pain management therapies, particularly in chronic pain conditions where inflammation plays a significant role.

Mechanism of Action

The mechanism of action of N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological effects.

Comparison with Similar Compounds

Acetylcholinesterase (AChE) Inhibition

Compounds like ZINC71804814 () demonstrate that indol-1-yl propanamides with heteroaromatic side chains (e.g., benzimidazole) exhibit AChE inhibition (IC₅₀ values in low micromolar range). The target compound’s pyrrolidinyl group, a known pharmacophore in nootropics, may enhance binding to AChE’s peripheral anionic site .

Anticancer Activity

highlights a propanamide derivative (ZINC000604405644) with a hydroxy-methoxyphenyl substituent inhibiting cancer cell migration via HSP40/DNAJA1 pathways. The target compound’s indole-pyrrolidinyl structure could similarly interfere with protein-protein interactions in oncology targets .

Serotonin Receptor Modulation

Naproxen-derived propanamides () show dual NSAID-serotonin activity, suggesting that the target compound’s indole moiety might interact with 5-HT receptors, though its ethylpyrrolidinyl group could alter selectivity compared to ethyl or naphthyl substituents .

Biological Activity

N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide, identified by its CAS number 1574404-28-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological properties, and relevant research findings.

Molecular Characteristics

The compound has the following molecular attributes:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅N₃O |

| Molecular Weight | 299.4 g/mol |

| CAS Number | 1574404-28-6 |

Research indicates that compounds similar to this compound may act on various biological targets. The presence of the indole moiety is often associated with interactions at serotonin receptors, which play a crucial role in mood regulation and pain perception.

1. Analgesic Properties

A study evaluating similar compounds indicated that derivatives with a pyrrolidine structure exhibited significant analgesic effects. For instance, compounds that could adopt conformations akin to known kappa agonists were shown to be highly effective in pain models, suggesting that this compound could exhibit similar properties .

2. Neuropharmacological Effects

The compound's structural similarity to known neuroactive substances suggests potential activity in modulating neurotransmitter systems. The indole moiety is particularly noted for its role in influencing serotonin pathways, which could implicate this compound in treatments for anxiety or depression .

Study on Kappa Opioid Agonists

A comparative analysis of various N-substituted pyrrolidine derivatives demonstrated that certain configurations led to enhanced binding affinity and efficacy at kappa opioid receptors. One compound was found to be 146-fold more active than U-50488 in vitro, showcasing the importance of structural conformation in biological activity .

Neurotransmitter Interaction Studies

Research focusing on piperazine derivatives indicated their ability to inhibit human acetylcholinesterase, suggesting a mechanism through which similar compounds might exert cognitive-enhancing effects or provide neuroprotective benefits . This raises the possibility that this compound could also influence cholinergic signaling.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide?

Methodological Answer: The synthesis of this compound typically involves:

- Pd-catalyzed amidation/cyclization : Pd catalysts enable efficient coupling of indole and pyrrolidine derivatives. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side reactions .

- Phase-transfer catalysis : Cycloalkylation of intermediates (e.g., N-benzyl derivatives) in methanol under basic conditions yields the target compound. Racemic mixtures may form, requiring chiral resolution .

- Intermediate functionalization : Refluxing indole-3-carbaldehyde with hydroxylamine in ethanol generates oxime intermediates, which are further coupled with pyrrolidine derivatives via amide bond formation .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Hazard classification : While specific GHS data may be limited, structurally similar indole derivatives often require PPE (gloves, goggles) due to potential skin/eye irritation .

- Emergency measures : Use fume hoods for synthesis; in case of exposure, rinse with water and contact emergency services (e.g., Infotrac: 1-800-535-5053) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets?

Methodological Answer:

- Enantiomer-specific activity : Enantiomers of related propanamides exhibit divergent agonist/antagonist profiles at receptors (e.g., human formyl-peptide receptors). For example, (S)-enantiomers may show 10-fold higher binding affinity than (R)-forms .

- Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers. Validate purity via circular dichroism (CD) or X-ray crystallography .

Q. How can computational modeling resolve contradictions in bioactivity data?

Methodological Answer:

- Molecular docking : Compare enantiomer docking poses with receptor active sites (e.g., FPR2 receptor). For example, (S)-enantiomers may form hydrogen bonds with Asp106/Arg201, enhancing activity .

- DFT calculations : Validate geometry (bond angles/lengths) against experimental XRD data to identify bioactive conformations .

Q. What strategies address discrepancies in antioxidant vs. receptor-agonist activity reports?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., indole position, pyrrolidine alkylation) to isolate antioxidant (e.g., hydroxylamine derivatives) vs. receptor-binding moieties .

- Dose-response assays : Use cell-based models (e.g., LOX inhibition for antioxidants, cAMP assays for receptor activity) to clarify dual mechanisms .

Q. How can researchers optimize synthetic yields while minimizing byproducts?

Methodological Answer:

- Catalyst screening : Test Pd, Cu, or Ni catalysts for amidation efficiency. For example, Pd(OAc)₂ in DMF at 80°C reduces side reactions vs. Cu-mediated routes .

- Purification techniques : Employ gradient chromatography (e.g., CH₂Cl₂/MeOH) or recrystallization (n-hexane/CHCl₃) to isolate high-purity product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.